2-Hydroxy-2-phenylpropanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Hydroxy-2-phenylpropanoic acid often involves innovative methods aiming to introduce functional groups that enable further chemical transformations. For instance, methods for the synthesis of salicylic acid, which shares a phenolic group with 2-Hydroxy-2-phenylpropanoic acid, have evolved from phenol derivatives through processes like the Kolbe-Schmitt reaction. This reaction is indicative of the type of chemical synthesis pathways that might be employed for compounds with similar structures (Sergeev, Rodikova, & Zhizhina, 2023).
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-2-phenylpropanoic acid is characterized by the presence of a hydroxy group and a phenyl group attached to a propanoic acid backbone. This structure is pivotal for its reactivity and interaction with other molecules. Studies similar to those on hydroxycinnamic acids highlight the importance of structural features, like the unsaturated bond and hydroxy groups, on the compound's activity and properties (Razzaghi-Asl et al., 2013).
Chemical Reactions and Properties
Compounds like 2-Hydroxy-2-phenylpropanoic acid undergo various chemical reactions, reflecting their chemical properties. For example, the reactivity of hydroxycinnamic acids, which share structural similarities, towards oxidation and their involvement in biosynthetic pathways, offers insights into the types of reactions 2-Hydroxy-2-phenylpropanoic acid might participate in. These reactions are often crucial for understanding the compound's functionality in biological systems or synthetic applications (Razzaghi-Asl et al., 2013).
Scientific Research Applications
Application 1: Asymmetric Synthesis
- Summary of the Application: 2-Hydroxy-2-phenylpropanoic acid is used in the asymmetric synthesis of ®-2-hydroxy-2-phenylpropionic acid, and ®- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid .
Application 2: pH and UV Light Dual Stimuli-Responsive System
- Summary of the Application: A pH and UV light dual stimuli-responsive system was constructed by combining a Gemini surfactant with 2-Hydroxy-2-phenylpropanoic acid .
- Methods of Application: The system was explored using various experiment techniques such as rheometer, UV-vis spectrum, polarized optical microscopy (POM), transmission electron microscopy (TEM), dynamic light scattering (DLS) as well as theoretical calculation .
- Results or Outcomes: The system displays abundant phase behaviors that supramolecular self-assemblies of different morphologies in different states such as spherical micelle, wormlike micelle, lamellar liquid crystal, and aqueous two phase system (ATPS) were observed even at lower concentration .
Application 3: Food Industry
- Summary of the Application: 2-Hydroxy-2-phenylpropanoic acid is used in the food industry to preserve and maintain the original aroma quality of frozen foods. It can also be used to add or restore original color to food .
- Methods of Application: This compound is added to food for technological purposes in a wide variety including manufacturing, processing, preparation, treatment, packaging, transportation or storage, and food additives .
- Results or Outcomes: The addition of 2-Hydroxy-2-phenylpropanoic acid helps to prolong the shelf life of foods and maintain their quality .
Application 4: Cosmetics
- Summary of the Application: This compound is used frequently in cosmetic products such as perfumes, bath gels, detergent powders, liquid detergents, fabric softeners, and soaps as it gives off a floral scent .
- Methods of Application: It is added to these products during their manufacturing process .
- Results or Outcomes: The addition of 2-Hydroxy-2-phenylpropanoic acid enhances the fragrance of these products .
Application 5: Synthesis of Atropine and Hyoscyamine
- Summary of the Application: Tropic acid, which is a chemical with IUPAC name 3-hydroxy-2-phenylpropanoic acid, is used in the chemical synthesis of atropine and hyoscyamine .
Application 6: Brønsted Acid-Base Catalysts
Safety And Hazards
The compound should be handled with care to avoid dust formation. It is advised to avoid breathing mist, gas or vapours and to avoid contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .
properties
IUPAC Name |
2-hydroxy-2-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCHELUCVWSRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862090 | |
Record name | Atrolactic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID10862090 | |
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Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atrolactic acid | |
CAS RN |
515-30-0, 4607-38-9 | |
Record name | Atrolactic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=515-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Atrolactic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515300 | |
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Record name | DL-Atrolactic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128998 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Atrolactic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401846 | |
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Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Atrolactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyllactic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (±)-2-phenyllactic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ATROLACTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3709C1T8IF | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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